Sodium mercaptomethanesulfonate, also known as sodium 2-mercaptoethanesulfonate or Mesna, is a synthetic sulfhydryl compound with the chemical formula and a molar mass of approximately 164.18 g/mol. It is primarily utilized in medical applications, particularly as a protective agent against the toxic effects of certain chemotherapy drugs, such as ifosfamide and cyclophosphamide. The compound is recognized for its ability to detoxify harmful metabolites formed during the metabolism of these drugs, thereby reducing the risk of hemorrhagic cystitis, a common side effect associated with their use .
Sodium mercaptomethanesulfonate can be synthesized through several methods, typically involving the reaction of 2-bromoethanesulfonic acid with sodium sulfide. The general synthesis pathway includes the following steps:
This synthetic route ensures high purity and yield, making it suitable for pharmaceutical applications .
The molecular structure of sodium mercaptomethanesulfonate features a thiol group attached to an ethyl chain that is further connected to a sulfonate group. Its structural formula can be represented as follows:
Key structural data includes:
Sodium mercaptomethanesulfonate participates in various chemical reactions due to its thiol group. Key reactions include:
The mechanism of action of sodium mercaptomethanesulfonate primarily involves its role as a detoxifying agent in the context of chemotherapy. It works by:
Sodium mercaptomethanesulfonate exhibits several notable physical and chemical properties:
Sodium mercaptomethanesulfonate has diverse applications in scientific research and clinical settings:
Sodium 2-mercaptoethanesulfonate (mesna) originated in the 1970s as a selective detoxifying agent designed to mitigate urothelial damage caused by oxazaphosphorine chemotherapeutics like ifosfamide and cyclophosphamide [8]. Its molecular design capitalizes on the reactivity of its sulfhydryl group (-SH), which binds and neutralizes toxic metabolites such as acrolein in the urinary system without compromising the antitumor efficacy of chemotherapy [8] [9]. By the 1980s, mesna’s application expanded into surgical disciplines due to its unique capacity to disrupt disulfide bonds in mucoproteins. Otologic surgeons pioneered its use as a "chemical dissector" to cleave cholesteatoma matrices from critical structures like the facial nerve and sigmoid sinus, leveraging its mucolytic properties while initially assuming neurological safety [1] [3]. This surgical adoption prompted systematic toxicological investigations, including a landmark 2015 in vivo study where 50–100% mesna solutions applied directly to guinea pig subarachnoid spaces induced no morphological changes in neural or neurovascular tissues, supporting its safety profile in neurotological contexts [1] [3].
Table 1: Physicochemical and Functional Profile of Sodium 2-Mercaptoethanesulfonate
Property | Description |
---|---|
Chemical formula | C₂H₅NaO₃S₂ |
Molecular weight | 164.18 g/mol |
Appearance | White to off-white crystalline solid |
Solubility | ≥50 mg/mL in water (304.54 mM); soluble in DMSO (1065.90 mM) [2] [9] |
Primary functional groups | Sulfhydryl (-SH), sulfonate (-SO₃⁻) |
Key reactivity | Thiol-disulfide exchange; free radical scavenging; acrolein binding |
The biochemical efficacy of mesna arises from two interconnected mechanisms:
Chemoprotection via Thiol Reactivity: Mesna’s sulfhydryl group undergoes Michael addition with α,β-unsaturated carbonyls like acrolein—a urotoxic metabolite generated during oxazaphosphorine metabolism. This conjugation forms water-soluble, non-nephrotoxic thioether adducts excreted renally [8] [9]. Crucially, mesna does not interfere with intracellular activation of chemotherapeutic prodrugs, preserving their antineoplastic activity while shielding the bladder epithelium.
Antioxidant and Enzyme-Modulating Activities: Beyond direct electrophile scavenging, mesna exhibits multifaceted antioxidant properties. It dose-dependently reduces reactive oxygen species (ROS) such as H₂O₂, HOCl, and •OH (IC₅₀ values: 32 μM, 21 μM, and 305 μM, respectively) [2] [4]. In myeloperoxidase (MPO)-driven inflammation, ≤10 μM mesna accelerates the decay of Compound I/II intermediates, suppressing hypochlorous acid (HOCl) generation—a potent oxidant implicated in tissue damage. At higher concentrations (>10 μM), it triggers porphyrin-to-amino acid electron transfer within MPO, forming Compound I, which exhibits catalase-like activity (H₂O₂ → H₂O + ½O₂) instead of producing cytotoxic oxidants [4]. *In vivo studies corroborate that mesna upregulates endogenous antioxidants (glutathione peroxidase, superoxide dismutase) while reducing markers of oxidative stress (malondialdehyde, nitric oxide synthase) in neural and pancreatic tissues [1] [4].
Contemporary research explores three non-canonical applications:
Pancreatitis Mitigation: A 2024 randomized trial (n=698) revealed that intravenous mesna (400 mg) plus rectal indomethacin reduced post-endoscopic retrograde cholangiopancreatography pancreatitis (PEP) incidence in high-risk patients by 19.5% compared to indomethacin alone (41.7% vs. 51.8%, p=0.033). This synergy suggests mesna counteracts ROS-mediated pancreatic injury beyond prostaglandin inhibition [7].
Nanotechnology Integration: Mesna’s sulfhydryl group facilitates stabilization of metallic nanoparticles (e.g., Au, Ag). Endophytic fungi-mediated synthesis of mesna-functionalized nanoparticles shows promise for targeted antioxidant or antitumor drug delivery, though in vivo biocompatibility data remain limited [6].
Direct Antitumor Effects: Emerging in vitro evidence indicates mesna may inhibit tumor cell migration and matrix adhesion independently of chemotherapeutics. At concentrations >400 μM, it demonstrates cytotoxicity against HL-60 and HSC-2 cell lines, potentially via thiol-mediated disruption of extracellular matrix proteins [2] [5].
Critical knowledge gaps persist:
Table 2: Key Research Findings in Novel Therapeutic Contexts
Application | Study Model | Key Outcome | Reference |
---|---|---|---|
PEP prophylaxis | Human clinical trial | 19.5% relative risk reduction in high-risk PEP vs. indomethacin alone | [7] |
MPO inhibition kinetics | In vitro spectroscopy | IC₅₀=5 μM for HOCl inhibition; Compound I* formation at >10 μM mesna | [4] |
Cholesteatoma dissection | Guinea pig neural tissue | No histopathological changes after 50–100% topical application | [1] |
Nanocarrier stabilization | Endophytic synthesis | Enhanced stability of Ag/Au nanoparticles via thiol coordination | [6] |
CAS No.: 18326-62-0
CAS No.: 53938-08-2
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 21416-85-3